2-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol
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Overview
Description
2-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol is an organic compound that belongs to the class of fluorinated phenols This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the cross-coupling of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst.
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on a fluorinated aromatic ring with a nucleophile, such as a methoxy group, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Types of Reactions:
Oxidation: The phenolic group in this compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the fluorine atoms or the methoxy group under specific conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate are employed in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: De-fluorinated or de-methoxylated phenols.
Substitution: Amino or thiol-substituted phenols.
Scientific Research Applications
2-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactivity: The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability in various chemical environments.
Comparison with Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: Shares the methoxy and fluorine substituents but differs in the presence of an aldehyde group instead of a phenol group.
4-Fluoro-2-methylphenol: Similar in having a fluorine and a methoxy group but differs in the position of the substituents and the presence of a methyl group.
Uniqueness: 2-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms and a methoxy group enhances its stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
2-fluoro-5-(4-fluoro-3-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-13-7-9(3-5-11(13)15)8-2-4-10(14)12(16)6-8/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMZYSCMULEDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684295 |
Source
|
Record name | 4,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-59-9 |
Source
|
Record name | 4,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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